molecular formula C18H15N5O2S B2689963 4-methyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide CAS No. 894069-57-9

4-methyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide

Cat. No.: B2689963
CAS No.: 894069-57-9
M. Wt: 365.41
InChI Key: DXFWJJMXWYQTIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide is an experimental small molecule compound designed for research applications. It features a [1,2,4]triazolo[4,3-b]pyridazine scaffold, a privileged structure in medicinal chemistry known for its significant interaction with biological targets due to its hydrogen bonding capacity and rigidity . This core structure is linked via a phenyl group to a benzene sulfonamide functional group. The sulfonamide moiety is a prominent pharmacophore present in a wide range of therapeutic agents and is known for its potential to inhibit various enzymes . Compounds incorporating similar structural frameworks, such as the fusion of a triazolopyridazine with a sulfonamide, have been investigated in scientific research for their potential as kinase modulators and have demonstrated a range of pharmacological activities in preclinical studies. This product is intended for non-human research purposes exclusively and is not approved for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the suitability of this compound for their specific experimental applications.

Properties

IUPAC Name

4-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S/c1-13-2-8-16(9-3-13)26(24,25)22-15-6-4-14(5-7-15)17-10-11-18-20-19-12-23(18)21-17/h2-12,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFWJJMXWYQTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry dimethylformamide (DMF) in the presence of potassium carbonate, followed by treatment with para-toluenesulfonic acid . This method ensures the formation of the triazolo-pyridazine core, which is then further functionalized to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates the formation of the triazolo-pyridazine core in a shorter reaction time .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

4-methyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to various therapeutic effects, including reduced inflammation and bacterial growth.

Comparison with Similar Compounds

Structural Analog: N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (C1632/Lin28-1632)

CAS No.: 108825-65-6 Molecular Formula: C₁₅H₁₆N₆O Key Differences:

  • Functional Group : Acetamide replaces the sulfonamide group.
  • Biological Activity : Inhibits Lin28/let-7 interaction, downregulates PD-L1, and exhibits antitumor effects in vitro and in vivo .
  • Pharmacological Profile : Demonstrated differentiation of cancer stem cells (CSCs) and reduced tumorsphere formation at 80 µM .

Comparison :
The sulfonamide group in the target compound may improve binding affinity to sulfonamide-sensitive targets (e.g., carbonic anhydrases) compared to C1632’s acetamide. However, C1632’s efficacy in Lin28 inhibition highlights the importance of the triazolopyridazine core in RNA-binding protein modulation .

Structural Analog: [1,2,4]Triazolo[4,3-b]pyridazin-6-yl]pyridine (Compound 10)

Key Features :

  • Structure : Pyridine replaces the sulfonamide-linked benzene.
  • Biological Activity : Calpain-1 inhibitor with π-stacking interactions (Trp168) and hydrogen bonding (His131) in PEF(S) protein (PDB: 4WQ2) .

Compound 10’s pyridine ring shows weaker electronegativity compared to the triazolopyridazine-sulfonamide system, suggesting divergent target profiles .

Patent Analog: 3-(1,2,4-Triazolo[4,3-a]pyridin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-trifluoromethylphenyl)benzamide

Key Differences :

  • Heterocycle : Triazolo[4,3-a]pyridine vs. triazolo[4,3-b]pyridazine.
  • Substituents : Trifluoromethyl and piperazine groups enhance lipophilicity and CNS penetration .

This may limit blood-brain barrier penetration but improve solubility .

Sulfonamide Analog: 4-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

Key Features :

  • Core : Pyrazolo[3,4-d]pyrimidine replaces triazolopyridazine.
  • Activity : Targets kinase domains via sulfonamide and heterocycle interactions .

Data Table: Key Properties of Compared Compounds

Compound Name CAS No. Molecular Formula Molecular Weight Key Activity/Application References
Target Compound Not Provided C₁₉H₁₆N₆O₂S 416.44 g/mol (Theoretical) Enzyme inhibition
N-Methyl-N-[3-(3-methyltriazolopyridazin-6-yl)phenyl]acetamide 108825-65-6 C₁₅H₁₆N₆O 296.33 g/mol Lin28 inhibition, Antitumor
[1,2,4]Triazolo[4,3-b]pyridazin-6-yl]pyridine Not Provided C₁₀H₇N₅ 197.20 g/mol Calpain-1 inhibition
Patent Triazolo[4,3-a]pyridine Analog Not Provided C₂₇H₂₅F₃N₆O 530.53 g/mol CNS-targeted therapies

Biological Activity

4-methyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide is a complex organic compound that has garnered interest due to its diverse pharmacological activities. Its unique structure combines a triazolo-pyridazine core with a sulfonamide group, which is often associated with antibacterial and diuretic properties. This article explores the biological activity of this compound, focusing on its anticancer potential, enzyme inhibition capabilities, and other relevant pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N6O2SC_{16}H_{16}N_{6}O_{2}S, and it has a molecular weight of 368.39 g/mol. The compound features a sulfonamide group that enhances its biological activity by acting as a zinc-binding group (ZBG) in enzyme interactions.

The mechanism of action for this compound involves its ability to inhibit specific enzymes such as carbonic anhydrase (CA) and cholinesterase. By binding to the active sites of these enzymes, it effectively prevents them from catalyzing their respective reactions. This inhibition is crucial for its anticancer properties and potential therapeutic applications in various diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • In vitro Studies : The compound exhibited significant cytotoxicity against breast cancer cell lines (MDA-MB-468) with an IC50 value of approximately 3.99 µM, indicating potent anticancer properties under hypoxic conditions .
  • Cell Cycle Arrest : It was observed that the compound caused cell cycle arrest in the G0-G1 and S phases in MDA-MB-468 cells and induced apoptosis as evidenced by increased levels of cleaved caspases 3 and 9 .

Enzyme Inhibition

The compound's ability to inhibit carbonic anhydrases (hCAs) has been extensively studied:

Enzyme Inhibition Constant (K_i) Comparison
hCA I94.4 nMMore active than standard inhibitor AAZ (250 nM)
hCA IIVariableDependent on structural modifications
hCA IXSignificantCorrelates with anticancer activity

The presence of the sulfonamide group is essential for its inhibitory activity against these enzymes .

Other Pharmacological Activities

Besides anticancer effects, this compound has shown promise in other areas:

  • Antibacterial Properties : The sulfonamide moiety is traditionally linked to antibacterial activity, indicating potential applications in treating bacterial infections.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may also exhibit anti-inflammatory properties, although further research is needed to confirm these effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Anticancer Activity : A study published in PMC demonstrated that benzenesulfonamide derivatives with triazole linkers enhanced anticancer activity against glioblastoma cells . The findings indicated that structural modifications could significantly affect potency.
  • Structure–Activity Relationship (SAR) : Research focused on SAR revealed that modifications to the lipophilic tail of derivatives improved enzyme inhibition and cytotoxicity against cancer cells . For example, increasing the size and lipophilicity of substituents led to enhanced potency.
  • Docking Studies : Molecular docking studies have been employed to understand the interaction between this compound and its target enzymes. These studies provide insights into binding affinities and help predict biological outcomes based on structural variations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.